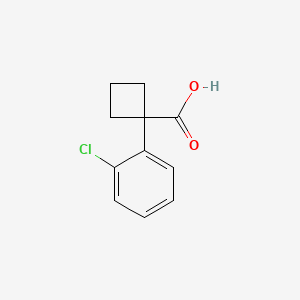
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is a heterocyclic organic compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a 2-chlorophenyl group attached . The InChI code for this compound is 1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” include a molecular weight of 210.66 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Unfortunately, specific information about its melting point, boiling point, density, and solubility is not available.Applications De Recherche Scientifique
Chemical Synthesis
“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is used in chemical synthesis . It’s a key component in the synthesis of various complex molecules due to its unique structure .
[2 + 2] Cycloaddition
This compound plays a significant role in [2 + 2] cycloaddition reactions . These reactions are a primary and commonly used method for synthesizing cyclobutanes .
Synthesis of Natural Products
It’s used in the synthesis of cyclobutane-containing natural products . These natural products have diverse pharmaceutical activities and intricate structural frameworks .
Synthesis of Drugs and Drug Prototypes
The cyclobutane subunit in “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is prevalent in various drugs and drug prototypes . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Synthesis of Cyclobutane-Containing Secondary Metabolites
This compound is used in the synthesis of cyclobutane-containing secondary metabolites . These metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Synthesis of Organocatalysts
Cis-1,3-disubstituted cyclobutane derivatives, which can be prepared from “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid”, are used in the synthesis of organocatalysts .
Synthesis of Dendrimers
These derivatives are also used in the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.
Synthesis of Cell Penetrating Peptides
Lastly, these derivatives are used in the synthesis of cell penetrating peptides . These peptides are capable of crossing cell membranes and are used in drug delivery systems.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGGXSABCALFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693225 |
Source


|
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-45-8 |
Source


|
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
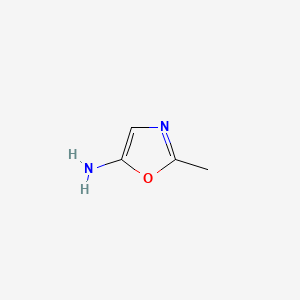
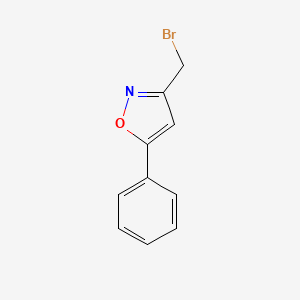



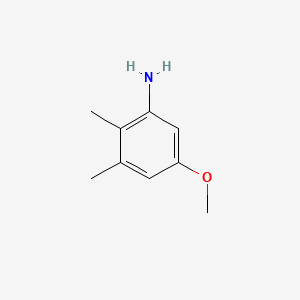
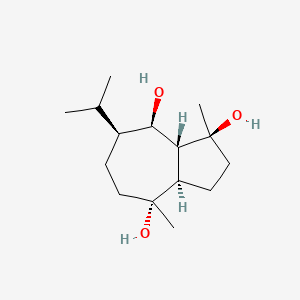
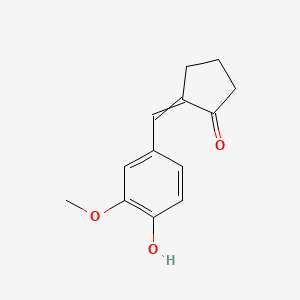

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
